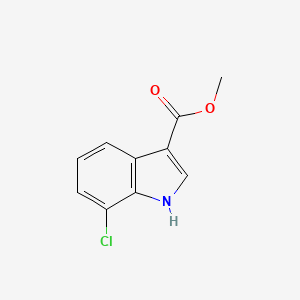

Methyl 7-chloro-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

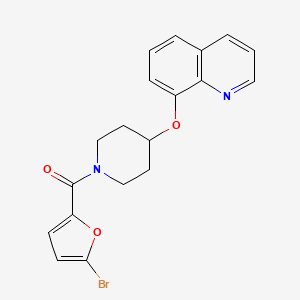

“Methyl 7-chloro-1H-indole-3-carboxylate” is a derivative of indole . The indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It is an important heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives like “Methyl 7-chloro-1H-indole-3-carboxylate” often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which results in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1H-indole-3-carboxylate” is similar to other indole derivatives. It includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the indole nucleus .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, they can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates in Pharmaceutical Development

- Methyl 7-chloro-1H-indole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, indicating its potential application in antiviral drug development (Mayes et al., 2010).

Reactions with Other Chemical Entities

- This compound undergoes interesting chemical reactions, such as conversion into various esters and derivatives when treated with specific reagents. For example, its reaction with N-bromosuccinimide has been studied, which is relevant for the development of new chemical entities (Irikawa et al., 1989).

Applications in Catalysis

- It is involved in catalytic processes, such as those using Cu(II) for cross-dehydrogenative coupling, indicating its role in facilitating certain types of chemical reactions (Akbari & Faryabi, 2023).

Structural Studies and Molecular Docking

- Methyl 7-chloro-1H-indole-3-carboxylate derivatives have been synthesized and structurally investigated, including molecular docking studies to understand their interactions with target proteins. Such studies are crucial for drug design and development (Ganga Reddy et al., 2022).

Experimental and Theoretical Studies

- The compound has been the subject of both experimental and theoretical studies, such as DFT (Density Functional Theory) analysis, to understand its electronic structure and molecular properties. This is important for the prediction of its behavior in various chemical environments (Srivastava et al., 2017).

Potential Anticancer Applications

- Methyl 7-chloro-1H-indole-3-carboxylate derivatives have shown potential in anticancer activity. For instance, some derivatives have demonstrated significant cytotoxicities against various tumor cell lines, highlighting its potential in cancer therapy research (Hu et al., 2014).

Development of Novel Analytical Probes

- Derivatives of this compound have been explored as sensitive infrared probes for studying local environments, such as in protein structure analysis. This application is vital for understanding biochemical interactions and dynamics (Liu et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl 7-chloro-1H-indole-3-carboxylate” and other indole derivatives include the investigation of novel methods of synthesis . There is also a growing interest in exploring the diverse biological activities of indole derivatives and their potential therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 7-chloro-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGUMGLNICZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)

![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2672432.png)

![(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2672437.png)

![Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2672440.png)